

Application Notes and Protocols for Western Blotting of CCL27 Protein

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Compound of Interest		
Compound Name:	CCL27	
Cat. No.:	B1577586	Get Quote

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Introduction

C-C motif chemokine ligand 27 (**CCL27**), also known as cutaneous T-cell-attracting chemokine (CTACK), is a small cytokine belonging to the CC chemokine family. It is constitutively expressed in the skin by keratinocytes and plays a crucial role in T-cell mediated skin inflammation by binding to its receptor, CCR10. This interaction mediates the homing of memory T lymphocytes to the skin.[1] Given its role in skin inflammatory processes, accurate detection and quantification of **CCL27** are vital for research in dermatology, immunology, and drug development for inflammatory skin diseases. Western blotting is a fundamental technique for identifying and quantifying **CCL27** protein levels in various biological samples.

Principle of Western Blotting

Western blotting is a widely used analytical technique to detect specific proteins in a sample of tissue homogenate or cell lysate. The method involves separating proteins by size using gel electrophoresis, transferring them to a solid support such as a nitrocellulose or PVDF membrane, and then probing the membrane with antibodies specific to the target protein. The bound antibody is then detected, typically through a chemiluminescent or fluorescent signal, allowing for the visualization and quantification of the protein of interest.



Experimental Protocols Sample Preparation

Proper sample preparation is critical for a successful Western blot. Since **CCL27** is a secreted protein, protocols for both cell lysates and concentrating proteins from cell culture supernatants are provided.[2]

A. Preparation of Whole Cell Lysate

This method is suitable if you want to measure intracellular **CCL27** levels. To prevent the secretion of **CCL27** into the extracellular space and ensure sufficient protein for detection, cells can be treated with a protein secretion inhibitor like Brefeldin A before harvesting.[2]

- Cell Culture: Grow cells to the desired confluency (typically 70-80%) in an appropriate culture medium.[2]
- (Optional) Inhibit Protein Secretion: Treat cells with Brefeldin A according to the manufacturer's protocol to inhibit protein secretion.[2]
- Cell Harvesting:
 - For adherent cells, wash twice with ice-cold PBS, then scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.[2]
 - For suspension cells, centrifuge the culture at 500 x g for 5 minutes at 4°C to pellet the cells, then wash twice with ice-cold PBS.[2]
- Cell Lysis:
 - Resuspend the cell pellet in ice-cold RIPA lysis buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Sonicate the lysate for 10-15 seconds to shear nuclear chromatin and reduce viscosity.[3]



- Centrifugation: Centrifuge the lysate at 14,000-17,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
- Collect Supernatant: Carefully transfer the supernatant (which contains the soluble proteins) to a new pre-chilled microcentrifuge tube.[2]
- Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford protein assay.[2]
- B. Concentration of Secreted CCL27 from Culture Medium

This method is used to detect **CCL27** that has been secreted into the cell culture medium.

- Collect Medium: Collect the cell culture supernatant and centrifuge at 300 x g for 5 minutes to remove any cells or debris.[2]
- Concentration:
 - Ultrafiltration: Use an ultrafiltration spin column with an appropriate molecular weight cutoff (e.g., 3-10 kDa) to concentrate the supernatant. Centrifuge according to the manufacturer's instructions.[2]
 - TCA Precipitation: Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 10-20% and incubate on ice overnight.[4][5] Centrifuge at 13,000 x g for 10 minutes, discard the supernatant, and wash the protein pellet with ice-cold acetone.[4]
- Resuspend Protein Pellet: If using TCA precipitation, air-dry the pellet and resuspend it in a suitable buffer (e.g., PBS or Tris-HCl).[4]
- Protein Quantification: Determine the protein concentration.

SDS-PAGE

- Sample Preparation for Loading:
 - Take a calculated volume of lysate or concentrated supernatant containing 20-50 μg of total protein.



- Add 4X Laemmli sample buffer to a final concentration of 1X.
- Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[3] For membrane proteins, heating at 70°C for 10 minutes may be preferable to avoid aggregation.
- Centrifuge briefly to collect the condensate.
- Gel Electrophoresis:
 - Load the denatured protein samples and a pre-stained protein ladder into the wells of a 12-15% polyacrylamide gel.
 - Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

Protein Transfer

- Membrane Activation: If using a PVDF membrane, activate it by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then transfer buffer. If using nitrocellulose, simply equilibrate it in transfer buffer.
- Assemble Transfer Stack: Assemble the transfer "sandwich" (sponge, filter paper, gel, membrane, filter paper, sponge) in a cassette, ensuring no air bubbles are trapped between the gel and the membrane.[3]
- Transfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. A typical wet transfer can be run at 100 V for 60-90 minutes in a cold room or on ice.
 [3]
- Verify Transfer: After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm successful transfer. Destain with TBST before proceeding.

Immunoblotting

• Blocking: Block the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3] This step prevents non-specific binding of the antibodies.



- Primary Antibody Incubation:
 - Dilute the primary anti-CCL27 antibody in blocking buffer at the recommended dilution.
 - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature to remove unbound primary antibody.[3]
- Secondary Antibody Incubation:
 - Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer.
 - Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
- Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.

Detection

- Prepare Substrate: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[3]
- Incubation: Incubate the membrane in the ECL substrate for 1-5 minutes.[3] Do not let the membrane dry out.[3]
- Imaging: Expose the membrane to X-ray film or use a digital imaging system to capture the chemiluminescent signal. Start with a short exposure (e.g., 10-30 seconds) and adjust as needed.[3]

Data Presentation: Quantitative Summary



Parameter	Recommended Value/Range	Notes
Protein Loading Amount	20 - 50 μg of total protein per lane	May need to be increased to 50-100 μg for low abundance proteins.
Polyacrylamide Gel %	12 - 15%	Suitable for the molecular weight of CCL27.
Expected Molecular Weight	~10-13 kDa	The predicted molecular mass is around 10.1-12.6 kDa.[6]
Primary Antibody Dilution	1 μg/mL (Monoclonal)	Optimal dilutions should be determined by the user.[1]
Secondary Antibody Dilution	1:2,000 - 1:10,000	Dependent on the specific antibody and detection system.
Blocking Buffer	5% non-fat dry milk or 5% BSA in TBST	BSA is recommended for phosphorylated proteins.

Visualizations CCL27 Signaling Pathway

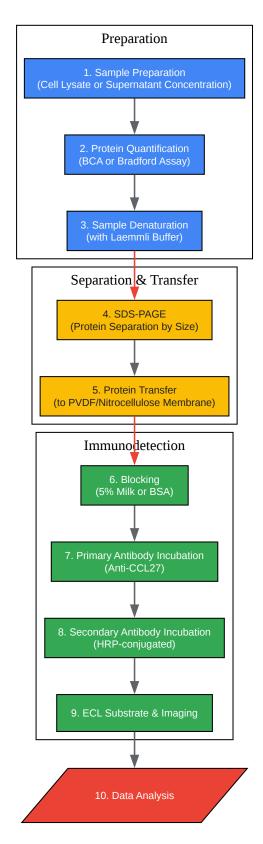


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Caption: CCL27 binds to CCR10, initiating downstream signaling.



Western Blotting Workflow for CCL27



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Caption: Step-by-step workflow for CCL27 Western blotting.

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